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Compound of Interest

Compound Name:
Sulfadimethoxine sodium salt,

analytical standard

CAS No.: 1037-50-9

Cat. No.: B089662 Get Quote

Executive Summary & Molecular Identity
Sulfadimethoxine Sodium is the sodium salt of the long-acting sulfonamide antimicrobial,

sulfadimethoxine. Unlike its free acid counterpart, the sodium salt exhibits distinct solubility and

spectral properties due to the ionization of the sulfonamide nitrogen (

).

IUPAC Name: Sodium;4-(4-amino-N-(2,6-dimethoxypyrimidin-4-

yl)benzenesulfonamido)benzenesulfonate (Note: The anionic charge is delocalized across

the sulfonamide nitrogen).[1]

Molecular Formula:

[1]

Molecular Weight: 332.31 g/mol [1]

CAS Number: 1037-50-9[1]

Key Structural Feature: The sodium cation replaces the acidic proton on the sulfonamide

nitrogen (
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), significantly altering the electron density of the pyrimidine ring and the

moiety compared to the free acid.

UV-Visible Spectroscopy
Mechanistic Insight
The UV absorption of Sulfadimethoxine Sodium is governed by

transitions within the aromatic sulfanilamide moiety and the dimethoxypyrimidine ring. The
ionization of the sulfonamide nitrogen in the sodium salt creates a hyperchromic and
bathochromic shift compared to the free acid form, stabilizing the resonance structure.

Spectral Data
Parameter Value / Range Assignment

(Primary) 271 nm
B-band (Benzenoid)

transition

(Secondary) ~245 nm E-band (Ethylenic) transition

Molar Absorptivity (

)

~21,000 At 271 nm in aqueous buffer

(pH > 7)

pH Dependence Significant

Acidic pH converts salt to free

acid (

shifts to ~268 nm); Basic pH

maintains anionic form.[1]

Experimental Protocol: Quantitative UV Assay
Solvent System: 0.1 N NaOH (to ensure complete ionization) or Phosphate Buffer pH 7.4.[1]

Concentration: Prepare a stock of

, dilute to

for analysis.
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Validation Criterion: The ratio of absorbance at 271 nm to 245 nm should remain constant

(approx. 1.2–1.3) for pure samples.

Vibrational Spectroscopy (FTIR)
Mechanistic Insight
The formation of the sodium salt removes the

stretch associated with the sulfonamide group and shifts the

stretching vibrations to lower wavenumbers due to the resonance delocalization of the negative
charge onto the oxygen atoms (

).

Spectral Data (KBr Pellet)
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Wavenumber (

)
Intensity

Functional Group
Assignment

Salt vs. Free Acid
Distinction

3350 - 3450 Medium, Sharp
Primary Amine (

) Stretch

Present in both.[1]

Doublet indicates

symmetric/asymmetric

stretch.

~1580 - 1600 Strong

Pyrimidine Ring

/

Shifted slightly due to

electron donation from

anion.[1]

1120 - 1140 Strong Symmetric Stretch

Diagnostic: Shifted to

lower frequency vs

free acid (~1150

).[1]

1250 - 1320 Strong Asymmetric Stretch

Broadened and

shifted vs free acid

(~1350

).[1]

600 - 800 Medium Stretch / Aromatic CH

bend

Fingerprint region for

polymorphism check.

[1]

Absence N/A
Sulfonamide

Stretch

Critical: The band at

~3250

(sulfonamide NH)

seen in free acid is

absent.

Experimental Protocol: ATR-FTIR
Preparation: No sample prep required for ATR (Attenuated Total Reflectance).[1] Ensure

crystal (Diamond/ZnSe) is clean.[1]
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Acquisition: 32 scans at

resolution.

Baseline: Air background.

Processing: Apply baseline correction. Look for the absence of the sulfonamide N-H peak to

confirm salt formation.

Nuclear Magnetic Resonance (NMR)
Mechanistic Insight
The

-NMR spectrum of the sodium salt in

or

is characterized by the absence of the sulfonamide exchangeable proton (which appears at

ppm in the free acid). The protons on the pyrimidine ring and the benzene ring ortho to the
sulfonamide group experience shielding changes due to the anionic charge.

Spectral Data ( -NMR, 400 MHz, DMSO- )
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Chemical Shift (

ppm)
Multiplicity Integration Assignment

7.60 - 7.70
Doublet (

)
2H

Aromatic protons

ortho to

group (

of benzene)

6.55 - 6.65
Doublet (

)
2H

Aromatic protons

ortho to

group (

of benzene)

5.90 - 6.00 Singlet 1H

Pyrimidine ring proton

(

)

5.70 - 5.80 Broad Singlet 2H

Primary Amine (

) - Exchangeable with

3.75 - 3.80 Singlet 6H
Methoxy groups (

)

Missing -- --

Sulfonamide

(Would be ~11.0 ppm

in free acid)

Experimental Protocol: Sample Preparation
Solvent: DMSO-

is preferred to observe the primary amine protons.

will cause the
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peak to disappear (exchange), simplifying the aromatic region.

Concentration: 10-15 mg of SDM-Na in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual solvent peak (DMSO quintet at 2.50 ppm).[1]

Mass Spectrometry (MS)
Mechanistic Insight
Sulfadimethoxine Sodium ionizes readily in Electrospray Ionization (ESI) positive mode,

typically protonating to form

.[1] A critical technical nuance is the isobaric fragmentation at m/z 156. The parent ion (m/z
311) cleaves at the sulfonamide bond, producing two distinct fragments with the same nominal
mass (156 Da): the sulfanilamide moiety and the dimethoxypyrimidine moiety. High-resolution
MS (TOF) is required to distinguish them.[1]

Fragmentation Pathway Diagram
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Figure 1: ESI(+) Fragmentation Pathway of Sulfadimethoxine showing isobaric splitting at m/z 156.

Parent Ion [M+H]+
m/z 311.08

Fragment A
(Sulfanilamide cation)

m/z 156.01

S-N Cleavage
(Loss of Pyrimidine)

Fragment B
(Dimethoxypyridine cation)

m/z 156.07

S-N Cleavage
(Loss of Sulfanilamide)

Fragment C
(Rearrangement)

m/z 108.04

-SO

Fragment D
(Aniline cation)

m/z 92.05

-SO2

Fragment E
(Ring contraction)

m/z 65.04

-HCN

Click to download full resolution via product page

Figure 1: The dual pathway at m/z 156 is a critical quality attribute for confirming the pyrimidine

ring integrity.

Spectral Data (ESI-MS/MS)
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m/z (Ion) Identity Origin

311 Protonated Molecular Ion

333
Sodium Adduct (Common in

salt samples)

156
Sulfanilamide fragment (Exact

mass: 156.0119)

156
Dimethoxypyrimidine fragment

(Exact mass: 156.0773)

92
Aniline moiety (Diagnostic for

sulfonamides)

Analytical Workflow & Validation
To ensure data integrity during drug development, the following workflow integrates these

spectral techniques into a self-validating loop.

SDM-Na Sample

UV-Vis (271 nm)
Check Purity/Conc

Fail (Recalibrate)
FTIR (ATR)

Confirm Salt Form
(No NH band)

Pass

Fail (Check Form)
1H-NMR (DMSO-d6)

Structural ID
(Check Methoxy/Aromatic)

Pass LC-MS/MS
Impurity Profiling
(m/z 311 -> 156)

Pass
Batch Release

Pass

Click to download full resolution via product page

Figure 2: Integrated Spectral Validation Workflow for Sulfadimethoxine Sodium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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